
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile typically involves the condensation of 3-ethyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by the introduction of a nitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzimidazoles.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
Industrial applications of this compound include its use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the formulation of specialty chemicals and coatings.
作用機序
The mechanism of action of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- (2E)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile stands out due to its specific ethyl substitution on the benzimidazole ring and the length of its carbon chain. These structural features contribute to its unique chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
特性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
(Z)-2-(1-ethylbenzimidazol-2-yl)-3-hydroxyhept-2-enenitrile |
InChI |
InChI=1S/C16H19N3O/c1-3-5-10-15(20)12(11-17)16-18-13-8-6-7-9-14(13)19(16)4-2/h6-9,20H,3-5,10H2,1-2H3/b15-12- |
InChIキー |
RSNOMVBNEVWPRZ-QINSGFPZSA-N |
異性体SMILES |
CCCC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1CC)/O |
正規SMILES |
CCCCC(=C(C#N)C1=NC2=CC=CC=C2N1CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


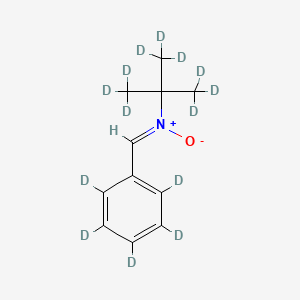
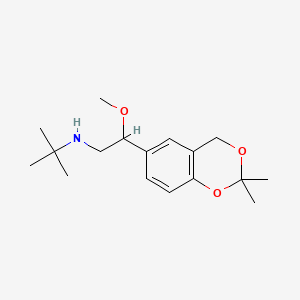
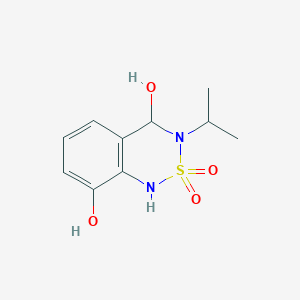

![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
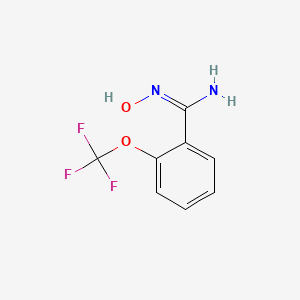
![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)

![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
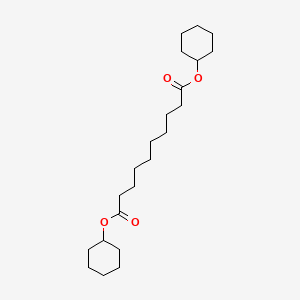
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
